Methyl (E)-8-Methylnona-5,7-dienoate
Description
Methyl (E)-8-Methylnona-5,7-dienoate is a methyl ester characterized by a conjugated diene system (positions 5 and 7) and a methyl substituent at position 6. Its structure, C₁₁H₁₈O₂, suggests applications in organic synthesis, agrochemicals, or pheromone research due to the reactivity of its α,β-unsaturated ester moiety.
Properties
Molecular Formula |
C11H18O2 |
|---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
methyl (5E)-8-methylnona-5,7-dienoate |
InChI |
InChI=1S/C11H18O2/c1-10(2)8-6-4-5-7-9-11(12)13-3/h4,6,8H,5,7,9H2,1-3H3/b6-4+ |
InChI Key |
ULAWCOXNBAXBON-GQCTYLIASA-N |
Isomeric SMILES |
CC(=C/C=C/CCCC(=O)OC)C |
Canonical SMILES |
CC(=CC=CCCCC(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Methyl (E)-8-Methylnona-5,7-dienoate
Bestmann Ylide Linchpin Reaction Approach
A highly efficient and well-documented method for synthesizing α,β,γ,δ-unsaturated esters like this compound involves the use of Bestmann ylide [(triphenylphosphoranylidene)ketene] as a linchpin reagent. This method enables the coupling of an alcohol with an α,β-unsaturated aldehyde to form conjugated dienoates with controlled E-geometry in a single step.
Reaction Scheme and Mechanism
The reaction involves three components:
- Bestmann ylide (1 equiv)
- An alcohol substrate (1 equiv)
- An α,β-unsaturated aldehyde (1 equiv)
The Bestmann ylide acts as a nucleophilic ketene equivalent, linking the alcohol and aldehyde fragments to form the dienoate ester.
The reaction is typically conducted in solvents such as toluene or tetrahydrofuran (THF), with heating to reflux temperatures to ensure solubility and reaction progress.
Experimental Conditions and Observations
Initial attempts at room temperature (19 °C) showed no reaction due to insolubility of Bestmann ylide; heating to reflux (110 °C in toluene) was necessary for reaction progress.
THF as solvent improved solubility and conversion, although isolated yields were only marginally better.
Reaction times varied depending on the substrates, with completion times ranging from 5 to 18 hours.
The reaction yields varied with substrate structure and solvent choice, with some sterically hindered alcohols (e.g., menthol) giving good yields.
Side reactions such as silyl migration in silyl-protected alcohols could lead to regioisomeric products, which were mitigated by using PMB-protected alcohols.
Representative Data Table of Bestmann Ylide Reactions
| Entry | Alcohol Substrate | Aldehyde Substrate | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Primary alcohol (7a) | Cinnamaldehyde (10a) | Toluene | 110 | 18 | Modest | Insolubility issues, incomplete conversion |
| 2 | Primary alcohol (7a) | Cinnamaldehyde (10a) | THF | Reflux | 11 | 62 | Improved solubility, better yield |
| 3 | Oct-2-en-1-ol (9b) | Cinnamaldehyde (10a) | THF | Reflux | - | High | Efficient and high yielding |
| 4 | Z-allylic alcohol (9c) | Cinnamaldehyde (10a) | THF | Reflux | Longer | Excellent | Retention of Z-geometry |
| 5 | Secondary allylic alcohol (9d) | Cinnamaldehyde (10a) | THF | Reflux | - | Reasonable | |
| 6 | Secondary allylic alcohol (9d) | Cinnamaldehyde (10a) | Toluene | Reflux | - | Better | Compared to THF |
| 14 | PMB-protected alcohol (7b) | Cinnamaldehyde (10a) | THF | Reflux | 11 | Reasonable to good | Pure product, no silyl migration |
Note: PMB = para-methoxybenzyl protecting group
Synthetic Fragment Preparation
The aldehyde fragment (C3–C8) required for the synthesis was prepared from acrolein via a Barbier reaction with propargyl bromide, followed by silyl protection, conjugate addition, and a two-step reduction-oxidation sequence to obtain the α,β-unsaturated aldehyde.
The alcohol fragment (C16–C20) was prepared with suitable protecting groups to avoid side reactions.
The Bestmann ylide reaction then couples these fragments efficiently, forming the conjugated dienoate ester with E-geometry.
Alternative Synthetic Routes
While the Bestmann ylide method is the most efficient reported, other classical methods such as Wittig-type olefination reactions followed by ester hydrolysis and re-esterification have been used historically to construct the dienoate moiety, but these are multi-step and less efficient.
Reduction and Purification
Post-synthesis, the ester can be reduced or further functionalized depending on target compounds.
Purification is typically achieved via silica gel column chromatography using solvent systems such as n-pentane/diethyl ether mixtures.
Research Findings and Analysis
Efficiency and Selectivity
The Bestmann ylide linchpin reaction provides a one-step, convergent approach to complex conjugated dienoates with good control over stereochemistry, particularly the E-geometry of the newly formed double bonds.
The reaction tolerates various alcohol substrates including primary, secondary, and allylic alcohols, with yields ranging from modest to excellent depending on conditions.
Protecting group strategy is crucial to avoid side reactions such as silyl migration, which can complicate product isolation.
Solvent and Temperature Effects
Solvent choice impacts solubility of Bestmann ylide and reaction kinetics; THF improves solubility and conversion but sometimes toluene gives better yields.
Elevated temperatures (reflux) are generally required for the reaction to proceed efficiently.
Limitations
Bestmann ylide instability at prolonged elevated temperatures can limit reaction times.
Some substrate combinations require longer reaction times or lead to mixtures of diastereomers.
Summary Table of Key Preparation Parameters
| Parameter | Optimal Condition/Observation |
|---|---|
| Linchpin reagent | Bestmann ylide [(triphenylphosphoranylidene)ketene] |
| Alcohol substrates | Primary, secondary, allylic (protected/unprotected) |
| Aldehyde substrate | α,β-Unsaturated aldehydes |
| Solvents | Toluene, THF |
| Temperature | Reflux (80–110 °C) |
| Reaction time | 5–18 hours |
| Yield range | 50–80% (depending on substrates and conditions) |
| Side reactions | Silyl migration (prevented by PMB protection) |
| Purification method | Silica gel chromatography |
Chemical Reactions Analysis
Types of Reactions
Methyl (E)-8-Methylnona-5,7-dienoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used to substitute the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: 8-Methylnona-5,7-dienoic acid.
Reduction: 8-Methylnona-5,7-dienol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl (E)-8-Methylnona-5,7-dienoate has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme-catalyzed esterification and hydrolysis reactions.
Medicine: Research into its potential as a prodrug, where the ester group is hydrolyzed in vivo to release the active drug.
Industry: Utilized in the flavor and fragrance industry due to its pleasant aroma.
Mechanism of Action
The mechanism of action of Methyl (E)-8-Methylnona-5,7-dienoate in biological systems involves its hydrolysis by esterases to produce the corresponding carboxylic acid and methanol. The carboxylic acid can then participate in various metabolic pathways. The molecular targets and pathways involved include:
Esterases: Enzymes that catalyze the hydrolysis of ester bonds.
Metabolic Pathways: The carboxylic acid product can enter the citric acid cycle or be used in fatty acid biosynthesis.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares Methyl (E)-8-Methylnona-5,7-dienoate with key analogs:
Physical and Spectroscopic Properties
- Collision Cross-Section (CCS): Methyl (4E)-octa-4,7-dienoate exhibits a CCS of 135.9 Ų for [M+H]⁺, suggesting distinct chromatographic mobility compared to bulkier analogs like 22f .
- Spectroscopy: Compound 22f displays diagnostic IR peaks at 2236 cm⁻¹ (C≡N) and 1714 cm⁻¹ (ester C=O), distinguishing it from this compound, which lacks a cyano group .
Research Findings and Implications
- Synthetic Efficiency: Transition metal catalysts (Ni, Co) improve dienoate regioselectivity, as seen in 22f’s synthesis .
- Analytical Predictions: CCS data from Methyl (4E)-octa-4,7-dienoate aids in developing predictive models for dienoate separation in mass spectrometry .
- Structural Complexity vs. Bioactivity: Bulky substituents (e.g., phenyl in 22f) hinder volatility but enhance stability, contrasting with simpler dienoates’ utility in volatile signaling molecules.
Q & A
Basic Research Questions
Q. What are the key spectroscopic methods for characterizing Methyl (E)-8-Methylnona-5,7-dienoate, and how should data be interpreted?
- Methodology : Use 1H/13C-NMR to confirm the (E)-configuration of the diene system and methyl branching. For example, coupling constants (e.g., J = 15.2 Hz for trans-vinylic protons) and chemical shifts (δ ~126–136 ppm for conjugated dienes) are critical . IR spectroscopy (e.g., 1714 cm⁻¹ for ester carbonyl) and HRMS (to verify molecular ion [M+Na]+) further validate structural integrity . Data should align with synthetic intermediates like (5E,7E)-methyl 4-cyano-4-methyl-8-phenylocta-5,7-dienoate .
Q. What synthetic routes are effective for preparing this compound?
- Methodology : Employ transition-metal-catalyzed reactions (e.g., Ni-catalyzed hydrocyanation or Co-catalyzed radical cyclization) to construct the diene backbone . Optimize regioselectivity using steric/electronic directing groups. For example, in related syntheses, yields of 40% were achieved via careful control of reaction temperature and catalyst loading .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodology : Conduct accelerated stability studies using HPLC to monitor degradation products. Store samples in inert solvents (e.g., methanol) at –20°C to minimize ester hydrolysis or isomerization . Compare degradation kinetics to structurally similar esters like ethyl (Z)-4,7-octadienoate .
Advanced Research Questions
Q. What computational strategies predict the reactivity of this compound in cycloaddition reactions?
- Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to model frontier molecular orbitals (HOMO/LUMO) and predict regioselectivity in Diels-Alder reactions. Compare computational results with experimental data from analogous dienoates, such as (5E,7E)-4-oxo-8-phenylocta-5,7-dienoate . Validate predictions via kinetic studies under controlled conditions.
Q. How can contradictions in literature data on dienoate stereochemistry be resolved?
- Methodology : Apply systematic review protocols to identify confounding variables (e.g., solvent polarity, catalyst type) across studies . Use meta-analysis to quantify the effect of reaction conditions on (E/Z) ratios. For example, conflicting NMR assignments can be re-evaluated via 2D-NMR (NOESY) to confirm spatial proximity of substituents .
Q. What advanced techniques detect trace isomers or impurities in synthesized batches?
- Methodology : Combine chiral HPLC with LC-MS/MS to separate and identify isomers. Reference impurity standards like (E)-N-(4-Hydroxy-3-methoxybenzyl)-8-methylnona-5,7-dienamide for calibration . Optimize column parameters (e.g., C18 stationary phase) to resolve closely eluting peaks.
Q. How do steric and electronic effects influence the compound’s biological activity in structure-activity relationship (SAR) studies?
- Methodology : Synthesize derivatives with modified methyl branching or ester groups. Test bioactivity using standardized assays (e.g., enzyme inhibition) and correlate results with molecular docking simulations (e.g., AutoDock Vina). Compare SAR trends to those of methyl quinoline derivatives .
Methodological Considerations
- Data Presentation : Use tables to summarize NMR/IR data (e.g., δ values, J couplings) and statistical analyses (e.g., ANOVA for stability studies) .
- Systematic Reviews : Include an information specialist to design comprehensive literature searches and avoid selection bias .
- Validation : For computational models, cross-validate predictions with experimental kinetics and spectroscopic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
